Cas no 108646-17-9 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI))

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI) structure
108646-17-9 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
CAS No:108646-17-9
MF:C21H27N7O14P2
MW:663.425106287003
CID:186543
PubChem ID:196623
Update Time:2025-04-19

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • (2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • nicotinamide arabinoside adenine dinucleotide
    • (2S,3S,4R,5R)-5-({[{[{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}methyl)-2-(3-carbamoylpyridinium-1-yl)-4-hydroxytetrahydrofuran-3-olate (non-preferred name)
    • 5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9C
    • 5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
    • alpha-Naad
    • DTXSID60148659
    • 108646-17-9
    • CHEBI:180596
    • Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
    • Inchi: 1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1
    • InChI Key: VOXRVZMOBSLKFE-DUYCQTTQSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H]([N+]2C=CC=C(C(N)=O)C=2)O1)[O-])O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Computed Properties

  • Exact Mass: 663.10931
  • Monoisotopic Mass: 663.10912256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 11
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: nothing
  • Topological Polar Surface Area: 321Ų

Experimental Properties

  • PSA: 321.09
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.